molecular formula C8H10N2O2 B1334697 2-(2-Hydroxyphenyl)acetohydrazide CAS No. 22446-43-1

2-(2-Hydroxyphenyl)acetohydrazide

Cat. No.: B1334697
CAS No.: 22446-43-1
M. Wt: 166.18 g/mol
InChI Key: IHJFPMLYICHHCW-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)acetohydrazide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

2-(2-Hydroxyphenyl)acetohydrazide derivatives have been explored for their potential as corrosion inhibitors. A study by Singh et al. (2021) demonstrated the synthesis of environmentally benign corrosion inhibitors, including a derivative of this compound. They assessed their efficacy in protecting mild steel against corrosion in an acidic medium. Electrochemical techniques, microscopy, and computational simulations were employed to understand their protective abilities and interaction mechanisms with metal surfaces (Singh et al., 2021).

Nonlinear Optical Applications

The nonlinear optical properties of certain hydrazones, including derivatives of this compound, have been investigated for potential applications in optical devices. Naseema et al. (2010) synthesized three such compounds and analyzed their third-order nonlinear optical properties using a z-scan technique. These compounds displayed two-photon absorption and exhibited potential for use in optical power limiting, optical switches, and other applications (Naseema et al., 2010).

Anticancer Activity

Research has also delved into the anticancer potential of this compound derivatives. Salahuddin et al. (2014) conducted a study where they synthesized and characterized compounds derived from this compound and evaluated their in vitro anticancer efficacy. Some of these compounds showed moderate activity against various cancer cell lines (Salahuddin et al., 2014).

Antileishmanial Activity

Ahsan et al. (2016) synthesized a series of this compound analogues and assessed their antileishmanial activity against Leishmania donovani. The study highlighted the potential of these compounds as therapeutics for leishmaniasis, with some demonstrating promising activity without significant cytotoxicity (Ahsan et al., 2016).

Structural and Spectroscopic Studies

Structural and spectroscopic investigations have been carried out on various derivatives of this compound. Padmavathy & Devi (2013) conducted experimental and theoretical studies on the structural properties of a derivative, offering insights into its chemical behavior and potential applications in areas like microbiology (Padmavathy & Devi, 2013).

Safety and Hazards

The safety data sheet for 2-(2-Hydroxyphenyl)acetohydrazide indicates that it should be handled with care to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

The future directions for the study of 2-(2-Hydroxyphenyl)acetohydrazide and similar compounds could include further investigation of their potential uses in various fields, such as medicine and biology .

Mechanism of Action

Target of Action

The primary target of 2-(2-Hydroxyphenyl)acetohydrazide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, which are involved in the detoxification and elimination of potentially harmful compounds in the body .

Mode of Action

This compound interacts with β-glucuronidase by inhibiting its activity . This interaction results in the reduction of the enzyme’s ability to metabolize glucuronides, thereby affecting the body’s detoxification process .

Biochemical Pathways

The inhibition of β-glucuronidase by this compound affects the glucuronidation pathway . This pathway is responsible for the conjugation and subsequent elimination of substances, including drugs and endogenous compounds, from the body . The downstream effects of this inhibition can lead to an accumulation of these substances, potentially resulting in toxicity .

Pharmacokinetics

Like other similar compounds, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of β-glucuronidase activity . This can lead to alterations in the metabolism and elimination of substances in the body, potentially affecting various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with β-glucuronidase . Furthermore, individual factors, such as a person’s age, health status, and genetic makeup, can also influence the compound’s efficacy and potential side effects .

Properties

IUPAC Name

2-(2-hydroxyphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-8(12)5-6-3-1-2-4-7(6)11/h1-4,11H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJFPMLYICHHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286525
Record name 2-Hydroxybenzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22446-43-1
Record name 2-Hydroxybenzeneacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22446-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxybenzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-HYDROXYPHENYL)ACETHYDRAZIDE
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